

Benzyl-PEG4-amine chemical properties and structure

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Compound of Interest

Compound Name: **Benzyl-PEG4-amine**

Cat. No.: **B1457004**

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An In-depth Technical Guide to **Benzyl-PEG4-amine**: Properties, Structure, and Applications

Introduction

Benzyl-PEG4-amine is a bifunctional, monodisperse polyethylene glycol (PEG) derivative widely utilized in chemical biology, drug development, and materials science.^[1] It incorporates three key chemical motifs: a terminal primary amine (NH₂), a tetraethylene glycol (PEG4) spacer, and a benzyl (Bn) protecting group.^{[1][2]} This unique architecture makes it an invaluable tool for researchers. The benzyl group provides hydrophobicity and stability while serving as a protecting group for the terminal hydroxyl, the hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, and the primary amine provides a reactive handle for covalent modification.^{[1][3][4]}

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Benzyl-PEG4-amine**, with a focus on its role as a versatile linker in the synthesis of complex bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Benzyl-PEG4-amine, systematically named 1-phenyl-2,5,8,11-tetraoxatridecan-13-amine, possesses a well-defined structure that dictates its chemical reactivity and physical properties.^[5] The primary amine is a nucleophilic group that readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.^{[4][6]} The benzyl ether

is chemically stable under many conditions but can be cleaved via hydrogenolysis to reveal a primary alcohol, enabling further functionalization if desired.[\[4\]](#)[\[6\]](#)

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for **Benzyl-PEG4-amine**.

Property	Value	Reference(s)
CAS Number	86770-76-5	[5]
Molecular Formula	C ₁₅ H ₂₅ NO ₄	[5]
Molecular Weight	283.37 g/mol	[5]
Exact Mass	283.1800 u	[5]
Appearance	Colorless to light yellow liquid	
Density	1.061 ± 0.06 g/cm ³	
Purity	>95%	[5]
Solubility	Soluble in organic solvents like DMSO, DMF, DCM	[7] [8]
Storage Conditions	Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Keep dry and protected from light.	[5]
SMILES	<chem>NCCOCCOCCOCCOCC1=CC=CC=C1</chem>	[5]
InChI Key	IYODTXMZZH <chem>EJ-UHFFFAOYSA-N</chem>	[5]

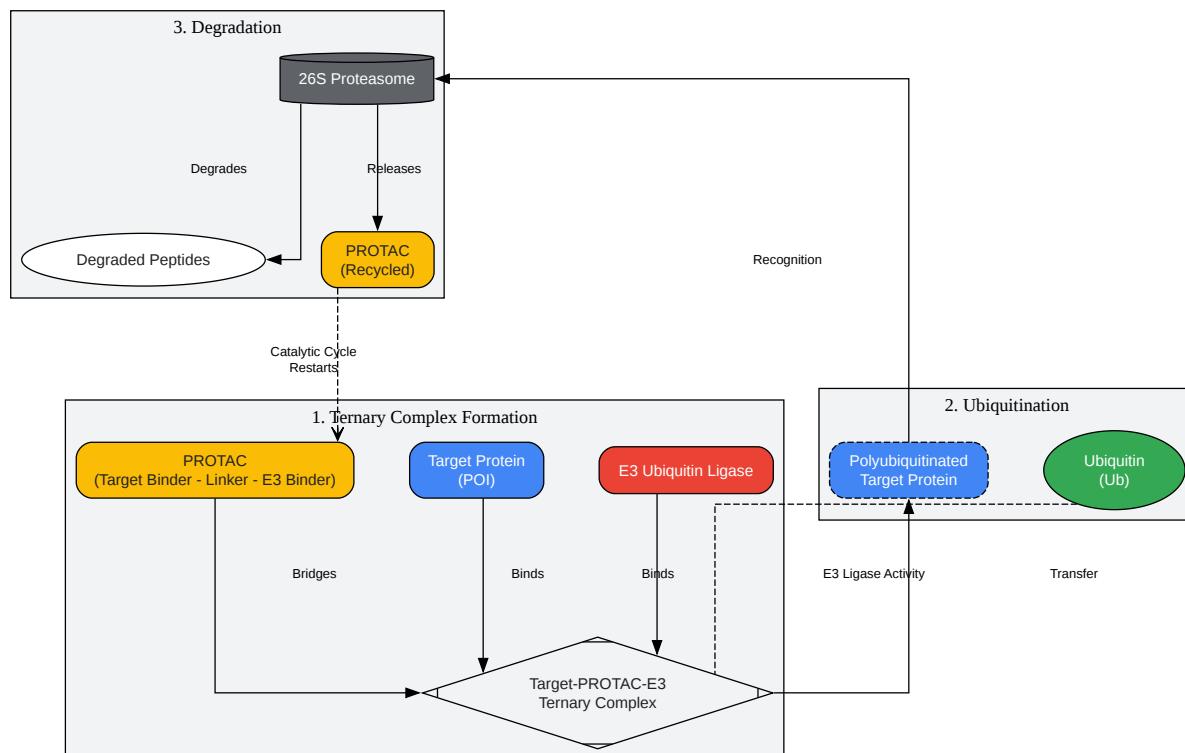
Core Applications: PROTAC Linker Chemistry

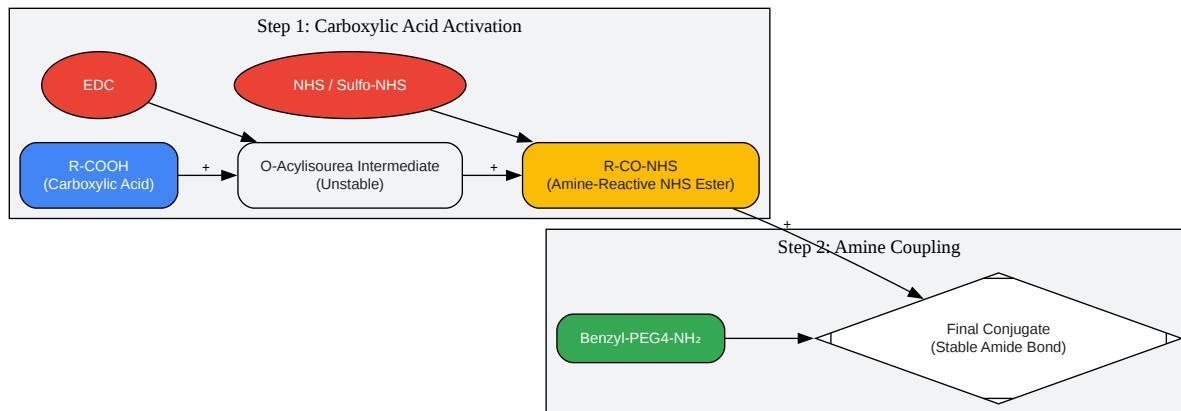
A primary application of **Benzyl-PEG4-amine** is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this

context, **Benzyl-PEG4-amine** functions as a component of the linker that connects the E3 ligase-binding moiety to the target protein-binding ligand. The length and chemical nature of the PEG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualization: PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, showcasing how it induces the degradation of a target protein.





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